Piperidin-1-yl(piperidin-2-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl(piperidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZQVAPYHYSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
General Synthetic Strategies for Piperidin-1-yl(piperidin-2-yl)methanone
General strategies for constructing this molecule and its foundational piperidine (B6355638) rings often involve multi-step processes that begin with the formation of the heterocyclic rings, followed by their coupling.
A direct synthetic route to this compound involves the modification of a pyridine (B92270) precursor. The synthesis starts with (Piperidin-1-yl)(pyridin-2-yl)methanone. This precursor is then subjected to a reduction reaction, typically catalytic hydrogenation, to saturate the pyridine ring, yielding the target compound, this compound. chemicalbook.com This method leverages the stability of the piperidine and pyridine rings to build the core structure before the final reductive transformation.
The central feature of this compound is the amide bond. The formation of this bond is a critical step, typically achieved through acylation. In a general sense, amide bond formation involves the reaction of an amine with a carboxylic acid or its activated derivative. fishersci.co.uk The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.co.uk
Therefore, the carboxylic acid is usually converted into a more electrophilic, activated form, such as an acyl chloride or anhydride. fishersci.co.uk For the synthesis of a molecule like the target compound, one could envision reacting piperidine with an activated form of piperidine-2-carboxylic acid. The acylation of an amine with an acyl chloride, known as the Schotten-Baumann reaction, proceeds rapidly in aprotic solvents with a suitable base to neutralize the HCl byproduct. fishersci.co.uk
It is noteworthy that 2-substituted N-acyl-piperidines can exhibit restricted rotation around the amide bond, leading to the existence of distinct E and Z conformational isomers (rotamers). nih.gov This conformational behavior is influenced by non-covalent interactions and can have significant implications in molecular design. nih.gov
The piperidine ring itself is a fundamental heterocyclic structure found in numerous FDA-approved drugs. researchgate.net Its synthesis can be achieved through various methods, which are broadly categorized into the construction of the ring from acyclic precursors or the modification of pre-existing rings. researchgate.netscispace.com
Key strategies for forming the piperidine ring system include:
Hydrogenation of Pyridines : This is one of the most common and established methods. researchgate.netnih.gov Pyridine rings can be reduced to piperidines using catalytic hydrogenation with catalysts like nickel, rhodium, or palladium, often under pressure. dtic.milorganic-chemistry.org
Intramolecular Cyclization : These methods build the ring by forming a C-N or C-C bond within a single linear molecule. nih.govmdpi.com Numerous approaches exist, including aza-Michael reactions, electrophilic cyclization, and metal-catalyzed cyclizations. nih.govmdpi.com
Intermolecular Cyclization (Annulation) : These strategies involve combining two or more separate molecules to form the ring. nih.gov A notable example is the [5+1] annulation, which can construct the piperidine ring stereoselectively. nih.gov
Modification of Piperidones : Piperidones (ketones within a piperidine ring) are versatile intermediates that can be reduced to the corresponding piperidines. dtic.mil 4-Piperidones, for instance, are often synthesized via a Dieckmann condensation. dtic.mil
Advanced Synthetic Approaches and Analog Preparation
Modern organic synthesis employs advanced catalytic and coupling methods to create complex molecules with high efficiency and selectivity, which are applicable to the synthesis of piperidine derivatives.
Transition metal catalysis plays a pivotal role in modern synthetic chemistry, enabling the construction of complex heterocyclic systems like piperidines under mild conditions. nih.govresearchgate.net Various metals have been employed to catalyze reactions that form the piperidine ring. For example, gold(I) complexes can catalyze the intramolecular hydroamination of allenes to form vinyl piperidines, while palladium catalysts are used in Wacker-type aerobic oxidative cyclizations of alkenes to generate piperidines and other nitrogen heterocycles. organic-chemistry.org Recently, a two-step process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been developed to simplify the synthesis of complex piperidines, reducing the reliance on precious metals like palladium. news-medical.net
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. youtube.comnih.govnih.gov This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the stability and commercial availability of its reagents. nih.govmdpi.com
The catalytic cycle generally involves three key steps: youtube.comyoutube.com
Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation : The organic group from the organoboron species (R'-BY₂) is transferred to the palladium(II) complex, displacing the halide. This step requires a base.
Reductive Elimination : The two organic groups (R and R') on the palladium complex couple to form the new C-C bond, and the palladium(0) catalyst is regenerated.
While often used to create biaryl systems, the Suzuki-Miyaura coupling can also be adapted for the synthesis of ketone-linked structures (methanones). A highly relevant study demonstrated that δ-valerolactam-derived vinyl boronates can undergo efficient palladium-catalyzed coupling with various electrophiles, including aromatic acid chlorides. nih.govacs.org This reaction directly forms a new C-C bond to create a ketone, linking the piperidine precursor to an aromatic ring. This methodology provides a powerful tool for synthesizing 2-substituted piperidine methanone (B1245722) derivatives. nih.govacs.org
Catalytic and Coupling-Based Synthetic Methods
Copper-Catalyzed Coupling for C-C Bond Formation
Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. dntb.gov.uasemanticscholar.org These reactions have been instrumental in the synthesis of complex molecules, including those with piperidine moieties. While direct copper-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of copper catalysis are relevant to the formation of precursors and analogues. For instance, copper catalysis can be used to couple different molecular fragments, a key step in building the carbon skeleton of substituted piperidines. dntb.gov.uanih.govnih.govdntb.gov.ua
Recent advancements have shown that copper catalysts, in conjunction with specific ligands, can effectively facilitate the coupling of tertiary alkyl halides with aryl nucleophiles, leading to the formation of quaternary carbon centers. nih.gov This type of methodology could be conceptually applied to create highly substituted piperidine rings. The mechanism often involves the generation of alkyl radicals from the corresponding halides, which then react with the nucleophile. nih.gov
A study on the intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates provides a method to access N-functionalized piperidines. nih.gov This process involves the formation of a C-N bond through intramolecular syn-aminocupration, followed by C-C bond formation via the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov
Nucleophilic Substitution Reactions for Functionalization
Nucleophilic substitution is a fundamental reaction type for the functionalization of piperidine rings. acs.orgnih.govrsc.orgrsc.org These reactions involve the displacement of a leaving group on the piperidine ring by a nucleophile, allowing for the introduction of various functional groups.
For instance, the reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, catalyzed by metal triflates, provide a route to 2-alkylated piperidines with high diastereoselectivity. acs.org The stereochemical outcome (cis or trans) can be influenced by the nature of the substituents on the piperidine ring. acs.org
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on pyridinium (B92312) ions with piperidine have been studied. nih.gov These reactions, however, can proceed through a mechanism where the deprotonation of the addition intermediate is the rate-controlling step, rather than the initial nucleophilic attack. nih.gov The reactivity in these cases is influenced by the electron-withdrawing nature of substituents on the pyridinium ring. nih.gov
The direct N-alkylation of piperidine with alkyl halides is a common method for introducing substituents on the nitrogen atom. researchgate.net This reaction typically proceeds by adding the alkyl halide to a solution of piperidine, sometimes in the presence of a base to neutralize the formed acid. researchgate.net
Reductive Amination, Nucleophilic Alkylation, and Ester Reduction Approaches
Reductive amination is a versatile and widely used method for the synthesis of piperidines and other amines. nih.govtandfonline.comresearchgate.nettandfonline.com This two-step process involves the initial condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and borane-pyridine complex (BAP). tandfonline.comresearchgate.net BAP has been shown to be an effective and less toxic alternative to NaCNBH₃ for the reductive amination of piperidines with a range of aldehydes. tandfonline.comtandfonline.com
This methodology is crucial for forming C-N bonds and has been applied in intramolecular reactions to construct the piperidine ring itself from acyclic precursors. researchgate.net For example, the intramolecular reductive amination of δ-amino carbonyl compounds is a direct route to piperidines.
Nucleophilic alkylation is another key strategy. Lithiated piperidines can be generated by deprotonation with strong bases and subsequently reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the α-position. youtube.com
Ester reduction is a common transformation in the synthesis of piperidine-containing molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used to reduce ester groups to primary alcohols. nih.gov For instance, the reduction of an ester on a piperidine ring can provide a hydroxylmethyl substituent, which can be a precursor for further functionalization. nih.gov One synthetic route for a related compound, 1-(piperidin-2-ylmethyl)-piperidine, involves the reduction of this compound with lithium aluminum tetrahydride. chemicalbook.com
Condensation Reactions for Related Piperidine Methanones
Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, and they play a role in the synthesis of various piperidine derivatives, including piperidones which are precursors to piperidine methanones. researchgate.netchemrevlett.comoregonstate.edu
The Mannich reaction, a type of aminoalkylation, is a classic example of a condensation reaction used to build substituted piperidine frameworks. rsc.org A three-component Mannich reaction involving an aldehyde, an amine, and a compound with an active hydrogen can be employed to construct polyfunctional piperidines stereoselectively. rsc.org
The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound catalyzed by a weak base like piperidine or pyrrolidine, is another relevant reaction. researchgate.net While this reaction is often used to synthesize α,β-unsaturated compounds, the underlying principles of base-catalyzed condensation are applicable to the formation of various heterocyclic systems. researchgate.net For example, the synthesis of piperidin-4-ones can be achieved through the condensation of a primary amine with two molecules of an α,β-unsaturated ester, followed by a Dieckmann condensation. dtic.mil
Furthermore, the synthesis of piperazin-1-yl-piperidin-1-yl-methanone (B1586054) has been reported through a multi-step process involving the reaction of piperidine with triphosgene, followed by condensation with N-Boc piperazine. chemicalbook.com This highlights the use of phosgene (B1210022) derivatives in forming the carbonyl bridge between two amine moieties.
Chiral Synthesis Considerations and Stereochemical Control
The synthesis of specific stereoisomers of substituted piperidines is of great importance, as the biological activity of chiral molecules often depends on their absolute configuration. nih.govacs.orgnih.gov Several strategies have been developed to control the stereochemistry during the synthesis of the piperidine ring.
One approach involves the use of chiral auxiliaries. For example, chiral α-methyl benzylamines can be used to control the stereochemistry in three-component Mannich reactions to produce chiral 2,3-dihydro-4-pyridones, which can then be reduced to the corresponding chiral piperidines. rsc.org
Asymmetric catalysis is another powerful tool. Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have emerged as a general approach for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereochemical control. nih.govacs.org This can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.govacs.org The enantioselective reduction of cyclic imines to the corresponding chiral piperidines can also be achieved using imine reductases (IREDs). researchgate.net
Diastereoselective reactions are also crucial for controlling stereochemistry. For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the cyclization. mdpi.com Similarly, radical cyclization reactions can proceed with a degree of diastereoselectivity, influenced by the nature of the substituents. nih.gov
Chemical Reactions and Mechanistic Insights
The piperidine ring system can undergo a variety of chemical transformations, allowing for its modification and the introduction of further complexity.
Oxidation and Reduction Reactions of Related Compounds
Oxidation and reduction reactions are fundamental for the interconversion of different oxidation states of the piperidine ring and its substituents.
The oxidation of piperidines can lead to the formation of various products, including piperidones and enamines. acs.org The regioselectivity of the oxidation can be influenced by the substituents present on the piperidine ring. For example, the oxidation of certain piperidine-3-derivatives can be a synthetic route to 2,5-substituted piperidines. acs.org Pyridine N-oxides can be reduced to the corresponding piperidines using reagents such as ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org
The reduction of piperidine precursors is a common final step in their synthesis. Pyridines and their derivatives are frequently hydrogenated to piperidines using various catalysts, such as palladium, rhodium, or ruthenium, often under high pressure and temperature. nih.gov The stereoselectivity of this reduction can be influenced by the catalyst and reaction conditions. nih.gov For instance, the hydrogenation of substituted pyridines can be cis-selective. nih.gov
The reduction of piperidones (cyclic ketones within the piperidine ring) to piperidinols (the corresponding alcohols) or directly to the methylene group is a key transformation. youtube.com The reduction of the carbonyl group in a piperidin-4-one, for instance, can be achieved using various reducing agents.
Furthermore, the amide bond in this compound can be reduced. For example, treatment with a strong reducing agent like lithium aluminum hydride would likely reduce the amide to the corresponding amine, 1-(piperidin-2-ylmethyl)piperidine. chemicalbook.com
Electrophilic Substitution on Piperidine Ringsyoutube.com
The presence of two piperidine rings in this compound offers multiple sites for electrophilic substitution. However, the reactivity of these rings is significantly influenced by the electronic effects of the amide carbonyl group. The nitrogen atom of the piperidin-1-yl moiety is directly attached to the carbonyl group, which withdraws electron density, thereby deactivating this ring towards electrophilic attack. In contrast, the piperidin-2-yl ring, while still influenced by the amide functionality, is comparatively more susceptible to electrophilic substitution.
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Electrophile | Reagents | Predicted Major Product |
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | Piperidin-1-yl(5-nitro-piperidin-2-yl)methanone |
| Bromonium ion (Br⁺) | Br₂/FeBr₃ | Piperidin-1-yl(5-bromo-piperidin-2-yl)methanone |
It is important to note that specific experimental data for electrophilic substitution reactions on this compound is limited, and these predictions are based on established principles of organic chemistry.
Investigation of Competitive Reaction Pathways and Side Product Formation
The synthesis of this compound is not without potential challenges, including the possibility of competitive reaction pathways and the formation of undesirable side products.
One potential side reaction during the hydrogenation of (Piperidin-2-yl)(pyridin-2-yl)methanone is the over-reduction of the ketone functionality to a methylene group, which would yield 1-(piperidin-2-ylmethyl)piperidine. This can be minimized by careful control of reaction conditions, including the choice of catalyst and reaction time. The use of a less reactive reducing agent, such as sodium borohydride, is generally not effective for the reduction of the aromatic pyridine ring under mild conditions.
Another potential source of side products arises from impurities in the starting materials. For instance, the presence of other pyridinecarboxylic acid chlorides during the initial acylation step could lead to the formation of isomeric impurities that would be difficult to separate from the desired product.
Furthermore, during electrophilic substitution reactions, the possibility of N-nitration or N-halogenation at the piperidin-2-yl nitrogen exists, although this is generally less favored for amides compared to free amines. The acidic conditions employed in many electrophilic substitution reactions can also lead to the hydrolysis of the amide bond as a competing pathway.
Table 3: Potential Side Products and Their Origin
| Side Product | Origin |
| 1-(Piperidin-2-ylmethyl)piperidine | Over-reduction of the ketone during hydrogenation. |
| Isomeric piperidinyl methanones | Impurities in the 2-picolinoyl chloride starting material. |
| N-Nitro- or N-halo- derivatives | Reaction at the piperidin-2-yl nitrogen during electrophilic substitution. |
| Piperidine and Piperidin-2-yl-carboxylic acid | Hydrolysis of the amide bond under acidic or basic conditions. |
Careful optimization of reaction conditions and purification techniques are essential to minimize the formation of these side products and to obtain this compound in high purity.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering detailed insights into its structure and conformation in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of piperidin-1-yl(piperidin-2-yl)methanone is anticipated to display a complex series of multiplets in the aliphatic region, typically between 1.0 and 4.0 ppm. The signals corresponding to the protons on the two piperidine (B6355638) rings would be distinct due to the influence of the amide linkage. Protons alpha to the nitrogen atoms and the carbonyl group are expected to resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons of the rings. The coupling patterns (splitting of signals) would provide valuable information about the connectivity and dihedral angles between adjacent protons, aiding in the assignment of each signal to its specific position within the two rings.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~3.5-3.8 | m | Protons adjacent to N in piperidin-1-yl ring |
| ~3.0-3.3 | m | Proton at C2 of piperidin-2-yl ring |
| ~2.8-3.1 | m | Protons adjacent to N in piperidin-2-yl ring (non-C2) |
| ~1.4-1.8 | m | Remaining methylene protons of both piperidine rings |
Note: This table represents expected chemical shift ranges and multiplicities. Actual experimental data is required for precise values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is the most deshielded and would appear at a characteristic downfield shift, typically in the range of 165-175 ppm. The carbon atoms directly bonded to the nitrogen atoms would also exhibit downfield shifts compared to the other sp³ hybridized carbons of the piperidine rings. The remaining methylene carbons of the two rings would resonate in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~170 | C=O (Amide carbonyl) |
| ~50-60 | C2 of piperidin-2-yl ring |
| ~45-55 | Carbons adjacent to N in piperidin-1-yl ring |
| ~40-50 | Carbons adjacent to N in piperidin-2-yl ring (non-C2) |
| ~20-30 | Remaining methylene carbons of both piperidine rings |
Note: This table represents expected chemical shift ranges. Actual experimental data is required for precise values.
Advanced NMR Techniques for Conformational Studies
To gain deeper insights into the three-dimensional structure and conformational preferences of this compound in solution, advanced NMR techniques are employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals.
X-ray Crystallography
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
A single crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of its atoms. It is expected that both piperidine rings will adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The analysis would determine the orientation of the substituents on each ring as either axial or equatorial. The geometry of the amide bond is of particular interest; it is expected to be predominantly planar due to resonance, which restricts rotation around the C-N bond. The dihedral angle between the two piperidine rings, as defined by the amide linkage, would be a key parameter determined from the crystal structure.
Analysis of Crystal System, Space Group, and Lattice Parameters
The crystallographic analysis would also provide fundamental information about the crystal packing. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (lattice parameters: a, b, c, α, β, γ). This data defines how the individual molecules of this compound are arranged in a repeating three-dimensional lattice in the solid state. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure would also be identified.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Requires experimental data |
| b (Å) | Requires experimental data |
| c (Å) | Requires experimental data |
| α (°) | Requires experimental data |
| β (°) | Requires experimental data |
| γ (°) | Requires experimental data |
| Volume (ų) | Requires experimental data |
| Z | Requires experimental data |
Note: This table illustrates the type of data obtained from an X-ray diffraction experiment. The actual values are dependent on successful crystallization and data collection.
Mass Spectrometry for Molecular Formula Validation
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. The molecular formula for this compound is C₁₁H₂₀N₂O.
Molecular Weight: The average molecular weight is 196.29 g/mol . chemicalbook.com
Monoisotopic Mass: The exact monoisotopic mass is 196.157563 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 196. The fragmentation pattern would be expected to show characteristic cleavages:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the piperidine rings is a common fragmentation pathway for amines.
Amide Bond Cleavage: Scission of the amide bond can lead to the formation of a piperidinoyl cation (m/z 112) and a piperidinyl radical, or a piperidine cation (m/z 84 or 85) and a piperidinoyl radical.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 196 | [C₁₁H₂₀N₂O]⁺˙ (Molecular Ion) |
| 112 | [C₆H₁₀NO]⁺ (Piperidinoyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its major fragments, providing definitive validation of the molecular formula. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the intricacies of Piperidin-1-yl(piperidin-2-yl)methanone. These calculations offer a fundamental understanding of the molecule's stability, reactivity, and electronic characteristics.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | ||
| C-N1 | 1.37 | ||
| C-N2 | 1.47 | ||
| O=C-N1 | 122.5 | ||
| O=C-C2 | 120.3 | ||
| N1-C-C2 | 117.2 | ||
| C6-N1-C=O | 124.8 | ||
| C2-N1-C=O | 118.5 | ||
| C7-N2-C11 | 112.1 | ||
| C7-N2-C=O | 125.1 | ||
| C11-N2-C=O | 122.8 | ||
| C6-N1-C2-C3 | 54.1 | ||
| C5-C6-N1-C2 | -55.8 | ||
| O=C-N1-C2 | 178.2 | ||
| O=C-N2-C7 | 179.1 |
Note: The numbering of atoms may vary depending on the specific computational study. The data presented is a representative example.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity. For this compound, the HOMO is primarily localized on the amide group and the adjacent nitrogen atom of the piperidin-1-yl ring, while the LUMO is distributed over the carbonyl group and the piperidin-2-yl ring.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 0.5 |
| HOMO-LUMO Gap (ΔE) | 7.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. In this compound, the MEP map shows a significant negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms of the piperidine (B6355638) rings exhibit a positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to the stability of a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of charge transfer and hyperconjugative interactions. In this compound, NBO analysis reveals significant delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of adjacent bonds. A key interaction is the delocalization of the lone pair of the nitrogen in the piperidin-1-yl ring into the π* antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the amide bond.
Noncovalent interactions (NCI) play a critical role in determining the three-dimensional structure and packing of molecules in the solid state. The Reduced Density Gradient (RDG) method is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, RDG analysis can identify intramolecular hydrogen bonds, for instance, between the N-H group of the piperidin-2-yl ring and the carbonyl oxygen. These interactions are visualized as low-density, low-gradient spikes in the RDG plot, with the sign of the second eigenvalue of the Hessian matrix distinguishing between attractive and repulsive interactions.
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have uses in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule, such as the first hyperpolarizability (β). For this compound, theoretical calculations can be performed to determine its potential as an NLO material. These calculations often involve determining the dipole moment, polarizability, and first hyperpolarizability. The magnitude of the first hyperpolarizability is influenced by the extent of intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups. While not a classic push-pull system, the electronic asymmetry in this compound can give rise to a non-zero hyperpolarizability.
Table 3: Predicted Non-Linear Optical Properties of this compound
| Property | Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 2.0 x 10⁻³⁰ esu |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to investigate the dynamic behavior of molecules over time. rsc.orgnih.govnih.govmdpi.com These simulations could provide valuable insights into the molecular interactions and stability of this compound. A typical study would involve simulating the compound in a solvated environment to understand how it interacts with surrounding molecules, which is crucial for predicting its behavior in a biological system. nih.gov The analysis of these simulations can reveal the flexibility of the molecule and the stability of its different conformations. plos.org
Conformational Analysis and Stability
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its energetic landscape. d-nb.infomdpi.comnih.govrsc.orgnih.govmdpi.com For this compound, this would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. Such studies are critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. nih.gov Without experimental or computational data, a quantitative discussion of the conformational preferences and the relative stabilities of different conformers of this compound cannot be provided.
Molecular Docking and Protein-Ligand Interactions
Prediction of Binding Affinity to Biological Targets
Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a specific protein or other biological target. nih.gov This process predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govnih.govrsc.org A key output of docking studies is the prediction of binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the interaction. nih.govnih.govmdpi.com This information is invaluable in drug discovery for prioritizing compounds for further experimental testing. mdpi.com No such binding affinity data for this compound with any specific biological targets has been found in the public domain.
Ligand Interaction Diagrams and Binding Mode Analysis
Following a molecular docking simulation, a ligand interaction diagram provides a 2D representation of the non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. These diagrams are essential for visualizing and understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. d-nb.infonih.gov Analysis of the binding mode provides a detailed picture of how the molecule fits into the binding pocket and which of its functional groups are critical for binding. This level of analysis is contingent on having performed docking studies, for which there is no available data for this compound.
Medicinal Chemistry and Pharmacological Research
Structure-Activity Relationship (SAR) Studies of Piperidin-1-yl(piperidin-2-yl)methanone Derivatives
The exploration of the structure-activity relationship (SAR) is fundamental to understanding how the chemical scaffold of this compound can be modified to enhance its therapeutic properties. These studies are crucial in identifying which parts of the molecule are essential for its biological effects and how they can be fine-tuned.
Impact of Structural Modifications on Biological Activity
Research into derivatives of the core this compound structure has demonstrated that even minor alterations can have a profound impact on biological activity. For instance, the introduction of various substituents on the piperidine (B6355638) rings can modulate potency and selectivity for specific biological targets.
One area of significant research has been the development of opioid receptor ligands. Studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which are structurally related to the core compound, have shown that substitutions on a (tetrahydronaphthalen-2-yl)methyl moiety attached to the piperidine nitrogen can dramatically influence binding affinities. Specifically, a hydroxyl group at the 5th position of this moiety resulted in ligands with excellent binding affinities (4 and 5 nM) and over 1000-fold selectivity for the μ-opioid receptor compared to the δ-opioid receptor. nih.gov In contrast, amine and amide substituents at the same position led to moderate to good binding affinity for the μ-opioid receptor with weak or no affinity for the δ-opioid receptor. nih.gov
In the context of acetylcholinesterase (AChE) inhibitors, a field relevant to Alzheimer's disease treatment, SAR studies have revealed the importance of specific structural features. For example, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, the indanone moiety was found to be a suitable replacement for a 2-isoindoline group without a significant loss of potency. nih.gov The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) emerged as a highly potent AChE inhibitor with an IC50 value of 5.7 nM and was 1250 times more selective for AChE over butyrylcholinesterase. nih.gov
Furthermore, the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues has been explored for their antiproliferative activity. researchgate.net These studies highlight the versatility of the piperidine scaffold in developing agents for various therapeutic areas. The integration of piperidine with other heterocyclic rings, such as thiophene (B33073) and quinoline, has been a successful strategy in generating compounds with potential anticancer properties. researchgate.net
Below is an interactive data table summarizing the impact of structural modifications on the biological activity of selected piperidine derivatives:
Identification of Key Pharmacophoric Features and Modulating Factors
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, several key pharmacophoric features have been identified.
The nitrogen atom within the piperidine ring is a crucial feature, often involved in hydrogen bonding with amino acid residues in the active site of target enzymes or receptors. nih.gov For instance, in the context of dihydrofolate reductase (DHFR) inhibitors, this nitrogen can form hydrogen bonds that enhance binding affinity. nih.gov
The carbonyl group of the methanone (B1245722) linker also plays a significant role, often acting as a hydrogen bond acceptor. The relative orientation of the two piperidine rings and the substituents attached to them are critical modulating factors.
In the design of Chikungunya virus (CHIKV) inhibitors, extensive SAR studies on piperazinyl-pyrimidine analogues, which share structural similarities with piperidine derivatives, revealed key chemical features for potent anti-CHIKV activity. nih.gov This often involves a combination of scaffold changes to optimize the interaction with the viral capping machinery. nih.gov
Lead Optimization Strategies
Once a promising "hit" compound is identified through screening or initial SAR studies, lead optimization strategies are employed to refine its properties, aiming for improved potency, selectivity, and pharmacokinetic profiles.
Hit-to-Lead and Lead Optimization Campaigns
The journey from an initial hit to a viable drug candidate involves rigorous hit-to-lead and lead optimization campaigns. These campaigns systematically modify the structure of the lead compound to enhance its desirable properties while minimizing undesirable ones.
An example of a successful lead optimization campaign can be seen in the development of CHIKV inhibitors. nih.gov Starting from a previously reported compound, an extensive lead optimization was performed, leading to the design and synthesis of one hundred analogues. nih.gov This effort resulted in the identification of compounds with potent, safe, and stable profiles, suitable for further development. nih.gov
Similarly, in the development of H1-antihistamines for insomnia, lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles involved reducing the pKa and/or logP of the benzimidazole (B57391) analogs. nih.gov This was achieved by attaching polar substituents to the piperidine nitrogen or by incorporating heteroatoms into the piperidine ring itself, leading to improved selectivity and CNS profiles. nih.gov
Rational Design and Synthesis of Analogs for Improved Potency and Selectivity
Rational drug design, often aided by computational modeling, plays a pivotal role in lead optimization. This approach involves designing and synthesizing new analogues based on a thorough understanding of the target's three-dimensional structure and the SAR of existing ligands.
In the pursuit of potent opioid ligands, the design of N-phenyl-N-(piperidin-2-yl)propionamide derivatives was guided by the rationale of studying the effect of an additional hydrophobic cyclohexyl group with various functional groups. nih.gov This rational approach led to the synthesis of analogues with significantly improved binding affinities and selectivity for the μ-opioid receptor. nih.gov
The synthesis of piperidine-based thiosemicarbazones as DHFR inhibitors also exemplifies rational design. nih.gov By integrating piperidinyl-benzaldehyde with thiosemicarbazide (B42300) derivatives, researchers aimed to create hybrid molecules that inherit the advantageous structural features of both parent molecules, potentially leading to increased potency. nih.gov
Targeted Biological Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of biological pathways and targets.
Derivatives have been designed to target specific enzymes, such as acetylcholinesterase in the context of neurodegenerative diseases. nih.gov By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in conditions like Alzheimer's disease. nih.gov
Another important target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA and RNA. nih.gov Inhibition of DHFR can disrupt cellular proliferation, making it a valuable strategy for developing anticancer and antimicrobial therapies. nih.gov
In the realm of viral infections, derivatives have been developed to inhibit the viral capping machinery of viruses like Chikungunya, a critical step in the viral life cycle. nih.gov
Furthermore, piperidine-containing compounds have been investigated for their effects on various receptors, including opioid receptors for pain management and histamine (B1213489) H1 receptors for the treatment of insomnia. nih.govnih.gov The ability of piperine, a naturally occurring piperidine alkaloid, to modulate multiple signaling pathways, including Akt/mTOR and NF-κB, underscores the broad spectrum of biological activities associated with this scaffold. nih.gov
Modulation of Neurotransmitter Systems
Certain piperidine derivatives have been shown to modulate neurotransmitter systems. For instance, 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride (SSR504734), an inhibitor of the glycine (B1666218) transporter type 1, enhances glutamatergic neurotransmission, which in turn increases dopamine (B1211576) release in the nucleus accumbens. nih.gov This highlights the potential of piperidine-containing compounds to influence key neurotransmitter pathways involved in conditions like schizophrenia. nih.gov
Enzymatic Inhibition Studies
This compound and its derivatives have been the focus of numerous enzymatic inhibition studies, targeting a range of enzymes implicated in various diseases.
Monoacylglycerol Lipase (B570770) (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for conditions like neurodegenerative diseases, cancer, chronic pain, and inflammation. nih.govresearchgate.net
Several studies have identified piperidine-based compounds as effective MAGL inhibitors. For example, a novel phenyl(piperazin-1-yl)methanone derivative was discovered through virtual screening and found to be a reversible MAGL inhibitor with an IC50 value of 6.1 µM. nih.govresearchgate.net Further research has led to the development of ultrapotent and highly selective MAGL inhibitors like {4-[bis-(benzo[d] nih.govnih.govdioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048). nih.gov Molecular dynamics simulations have been employed to understand the inhibitory mechanism of aryl formyl piperidine derivatives on MAGL, highlighting key binding interactions. nih.gov
Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. acgpubs.orgnih.gov Piperidine and its derivatives have been explored as scaffolds for the development of new AChE inhibitors. acgpubs.orgslideshare.net Studies have shown that certain piperidinone derivatives exhibit significant AChE inhibitory activity, with some compounds demonstrating IC50 values comparable to the standard drug rivastigmine. acgpubs.org For instance, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was identified as a potent AChE inhibitor with an IC50 of 12.55 µM. acgpubs.org The design of dual-target inhibitors that also modulate the serotonin (B10506) transporter is an emerging strategy. nih.gov
Na+/K+-ATPase
While specific studies on the direct inhibition of Na+/K+-ATPase by "this compound" are not prevalent in the provided context, the broader class of piperidine derivatives has been investigated for various enzymatic activities.
Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for cancer therapy. nih.govnih.gov Inhibition of hDHODH can induce apoptosis and differentiation in cancer cells. nih.gov Piperine derivatives, which contain a piperidine moiety, have been designed and synthesized as hDHODH inhibitors. nih.gov One such derivative, H19, demonstrated potent inhibitory activity against hDHODH with an IC50 of 0.21 µM and exhibited significant cytotoxicity against cancer cell lines. nih.gov
NLRP3 ATPase
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. nih.govresearchgate.netnih.gov The ATPase activity of the NLRP3 NACHT domain is essential for its activation. nih.gov Several small molecules containing the piperidine scaffold have been identified as direct inhibitors of NLRP3 ATPase activity. nih.govmdpi.com For example, the compound CY-09 was found to specifically bind to the ATP-binding motif of the NLRP3 NACHT domain and inhibit its ATPase activity. nih.gov Chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has also yielded promising NLRP3 inhibitors that reduce ATPase activity. researchgate.netmdpi.comresearchgate.netnih.gov
Pre-clinical Pharmacological Characterization
In Vitro Biological Activity Evaluation
The piperidine scaffold is a common feature in compounds with antimicrobial and antifungal properties. biointerfaceresearch.combiomedpharmajournal.orgnih.govresearchgate.netnih.gov
Antibacterial Activity: Piperidine derivatives have been tested against a variety of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.combiomedpharmajournal.orgresearchgate.net Some synthesized compounds have shown significant antibacterial activity, with minimum inhibitory concentration (MIC) values demonstrating their potency. researchgate.netnih.gov For instance, certain 4-(1H-benzimidazol-2-yl)benzamides containing a piperidine moiety exhibited an MIC of 6.25 µg/mL against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov
Antifungal Activity: Various piperidine derivatives have also demonstrated efficacy against fungal pathogens like Candida albicans and Cryptococcus neoformans. nih.govnih.govresearchgate.net An analog of mefloquine, which includes a piperidine ring, showed potent antifungal activity with MIC values as low as 1 µg/mL against C. neoformans. nih.gov Furthermore, some benzimidazole derivatives with a piperidine component displayed significant antifungal activity, with MIC values of 3.12 µg/mL, comparable to the standard drug fluconazole. nih.gov
Interactive Data Table: Antimicrobial and Antifungal Efficacy of Piperidine Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric (e.g., MIC, IC50) | Result | Reference |
| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | Acetylcholinesterase | IC50 | 12.55 µM | acgpubs.org |
| Phenyl(piperazin-1-yl)methanone derivative | Monoacylglycerol Lipase | IC50 | 6.1 µM | nih.govresearchgate.net |
| Piperine Derivative (H19) | Dihydroorotate Dehydrogenase | IC50 | 0.21 µM | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzamide derivative | Staphylococcus aureus | MIC | 6.25 µg/mL | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzamide derivative | Methicillin-resistant S. aureus | MIC | 6.25 µg/mL | nih.gov |
| Mefloquine Analog | Cryptococcus neoformans | MIC | 1 µg/mL | nih.gov |
| Mefloquine Analog | Candida albicans | MIC | 4 µg/mL | nih.gov |
| Benzimidazole-piperidine derivative | Fungi | MIC | 3.12 µg/mL | nih.gov |
In Vivo Animal Model Studies
In vivo studies involve the investigation of a compound's effects within a living organism, providing critical information on its efficacy and behavior in a complex biological system.
There are no published in vivo studies that have assessed the efficacy of this compound in any animal models of disease, including but not limited to neuroprotection, malaria, or cancer. While related heterocyclic compounds have been explored in these therapeutic areas, the specific in vivo activity of this compound has not been documented.
Due to the absence of in vivo efficacy studies, there is no available data regarding the in vivo potency or selectivity of this compound. Such an assessment would require testing in relevant animal models to determine the dose-dependent effects on specific biological targets and its broader physiological impact.
Pharmacokinetic and Pharmacodynamic Investigations (Pre-clinical)
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic studies investigate its mechanism of action and effects on the body.
A thorough search of the scientific literature reveals a lack of any pre-clinical pharmacokinetic or pharmacodynamic investigations on this compound. Therefore, information regarding its metabolic fate, bioavailability, half-life, and its interaction with biological targets in a living system is not available.
Future Research Directions and Therapeutic Potential
Exploration of Novel Therapeutic Areas for Piperidin-1-yl(piperidin-2-yl)methanone and its Derivatives
The therapeutic landscape of piperidine-containing molecules is vast and continues to expand. encyclopedia.pubresearchgate.net Derivatives of the piperidine (B6355638) scaffold have demonstrated efficacy in a multitude of disease areas, and ongoing research aims to uncover new applications for both existing and novel analogs.
Oncology: The development of targeted anti-cancer therapeutics has seen significant contributions from piperidine-containing small molecules. researcher.life These compounds can be designed to interact with specific biological targets crucial for cancer cell proliferation and survival. For instance, derivatives have been investigated as inhibitors of angiogenesis, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Anaplastic Lymphoma Kinase (ALK), and topoisomerase. researcher.life The piperidine moiety often plays a key role in enhancing the potency, selectivity, and bioavailability of these novel anti-cancer agents. Further research into piperidine-based compounds, including analogs of this compound, could lead to the discovery of new and more effective treatments for various cancers. researchgate.net
Neurodegenerative and Psychiatric Disorders: The central nervous system (CNS) is a prominent target for piperidine-based drugs. researchgate.net The piperidine ring is a common feature in antipsychotics, and its derivatives are being explored for the treatment of Alzheimer's disease, pain, and other neurological conditions. encyclopedia.pubijnrd.org For example, some piperidine derivatives act as antagonists for the histamine (B1213489) H3 receptor and agonists for the sigma-1 receptor, showing promise in preclinical pain models. nih.gov The structural flexibility of the piperidine scaffold allows for the design of ligands that can cross the blood-brain barrier and modulate CNS targets with high affinity and selectivity. ajchem-a.com
Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Piperidine derivatives have shown potential in this area, with some compounds exhibiting activity against various bacteria, fungi, and viruses. researchgate.netijnrd.org For example, piperine, a naturally occurring piperidine alkaloid, has demonstrated antiviral effects against the Chikungunya virus by potentially interfering with viral entry into host cells. acs.org The exploration of diverse piperidine libraries could yield new leads for combating infectious diseases.
Table 1: Investigated Therapeutic Areas for Piperidine Derivatives
| Therapeutic Area | Examples of Molecular Targets/Mechanisms |
|---|---|
| Oncology | Angiogenesis, EGFR, VEGFR, ALK, Topoisomerase |
| Neurodegenerative Disorders | Histamine H3 Receptor, Sigma-1 Receptor, Acetylcholinesterase |
| Infectious Diseases | Viral Entry and Replication, Bacterial Cell Wall Synthesis |
Development of Advanced this compound Analogs through Synthetic Innovation
The synthesis of novel piperidine derivatives with enhanced therapeutic properties is a key focus of medicinal chemistry. mdpi.comnih.gov Advances in synthetic organic chemistry provide the tools to create increasingly complex and diverse piperidine-based molecules.
Stereoselective Synthesis: The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Stereoselective synthesis methods allow for the preparation of specific stereoisomers of piperidine derivatives, which can lead to improved potency and reduced off-target effects. nih.gov For example, highly diastereoselective methods have been developed for the synthesis of polysubstituted piperidines. ajchem-a.com
Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient way to generate libraries of complex molecules from simple starting materials in a single step. nih.gov The development of novel MCRs for the synthesis of piperidine derivatives can accelerate the drug discovery process by providing rapid access to a wide range of structurally diverse compounds for biological screening. researchgate.net
Catalytic Methods: Modern catalytic methods, such as those employing palladium, rhodium, or copper catalysts, have enabled the efficient and selective synthesis of highly functionalized piperidines. nih.govacs.org These methods allow for the introduction of various substituents onto the piperidine ring, facilitating the optimization of drug-like properties.
Table 2: Synthetic Strategies for Piperidine Analogs
| Synthetic Strategy | Description |
|---|---|
| Stereoselective Synthesis | Controlled synthesis of specific stereoisomers to enhance biological activity. |
| Multicomponent Reactions | Efficient one-pot synthesis of complex molecules from multiple starting materials. |
Integration of Computational and Experimental Approaches in Future Drug Discovery Efforts
The synergy between computational and experimental methods has become indispensable in modern drug discovery. mdpi.com This integrated approach allows for a more rational and efficient design and development of new therapeutic agents.
Computer-Aided Drug Design (CADD): Computational tools such as molecular docking and molecular dynamics simulations can be used to predict how piperidine derivatives interact with their biological targets at the molecular level. nih.govrsc.org This information can guide the design of new analogs with improved binding affinity and selectivity. For example, computational studies have been instrumental in identifying and optimizing piperidine-based ligands for sigma receptors. nih.gov
Virtual Screening: Large databases of virtual compounds can be screened computationally to identify potential hits for a specific biological target. researchgate.net This in silico approach can significantly reduce the time and cost associated with high-throughput screening of physical compound libraries.
Pharmacophore Modeling and QSAR: Pharmacophore modeling helps to identify the key structural features required for a molecule's biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can then be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogs.
The integration of these computational methods with experimental validation through chemical synthesis and biological testing creates a powerful feedback loop that accelerates the optimization of lead compounds. mdpi.com This iterative process of design, synthesis, and testing is crucial for the development of the next generation of piperidine-based therapeutics.
Q & A
Q. What are the recommended synthetic routes for Piperidin-1-yl(piperidin-2-yl)methanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, bromination of (3,5-dimethylphenyl)(piperidin-1-yl)methanone with N-bromosuccinimide (NBS) under controlled conditions (e.g., 16 hours at room temperature) yields brominated derivatives. Purification via column chromatography (n-hexane/EtOAc gradients) and HPLC ensures high purity . Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Temperature control : Room temperature for halogenation to avoid side reactions.
- Reagent stoichiometry : Excess NBS (2.0 mmol per 1.0 mmol substrate) improves yield .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, 16h, RT | 67% | |
| Purification | Column chromatography (5:1 hexane/EtOAc) | >95% purity |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR/IR/MS : Confirm functional groups and molecular weight. For example, IR peaks at 1624 cm⁻¹ (C=O stretch) and ESI-MS ([M+H]⁺ = 506.1) validate the core structure .
- X-ray diffraction (XRD) : SHELX software refines crystal structures, identifying bond angles (e.g., C–C–C = 122.0°) and hydrogen-bonding networks . High-resolution data (≤1.0 Å) is critical for accurate puckering analysis .
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations assess binding affinity to targets like AMPA receptors. For example, derivatives with electron-withdrawing substituents show enhanced docking scores (ΔG = -9.2 kcal/mol) due to hydrophobic pocket interactions . Validation via in vitro assays (e.g., radioligand displacement) is recommended .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data between in vitro and cellular assays for this compound derivatives?
- Methodological Answer : Discrepancies may arise from cell permeability or metabolic instability. Strategies include:
- Parallel assays : Compare in vitro enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .
- Metabolite profiling : LC-MS/MS identifies degradation products .
- Dose-response curves : Ensure linear correlation (R² > 0.95) between activity and concentration .
Example from :
| Derivative | In vitro IC₅₀ (µM) | Cellular IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Fluoro | 0.8 | 12.5 | Poor membrane permeability |
| 4-Chloro | 1.2 | 3.0 | Enhanced lipophilicity |
Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (0.1–1.0 eq), temperature (0–50°C), and solvent polarity (DMF vs. THF).
- High-throughput screening : Automated platforms test >100 conditions in parallel .
- Post-reaction analysis : TLC monitoring and GC-MS identify intermediates .
Q. How does the conformational flexibility of piperidine rings influence the compound’s interactions with biological targets?
- Methodological Answer : Ring puckering (quantified via Cremer-Pople parameters) modulates binding. For example:
- Amplitude (q) : Higher q values (e.g., 0.5 Å) increase steric hindrance in enzyme active sites .
- Phase angle (θ) : θ = 180° (chair conformation) enhances stability in hydrophobic pockets .
MD simulations (50 ns trajectories) show that puckering dynamics correlate with binding free energy (ΔG ~ -8.5 kcal/mol) .
Q. What methodological considerations are critical when designing SAR studies for this compound analogs?
- Methodological Answer :
- Systematic substitution : Introduce halogens (F, Cl) or alkyl groups at positions 2 and 4 of the aryl ring .
- Multivariate analysis : PCA or PLS regression isolates electronic (Hammett σ) vs. steric (Taft Eₛ) effects .
- Biological validation : Prioritize analogs with >10-fold selectivity over off-target receptors (e.g., AM251 vs. CB1/CB2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
